molecular formula C17H24O3 B12520638 1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- CAS No. 652146-19-5

1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-

Cat. No.: B12520638
CAS No.: 652146-19-5
M. Wt: 276.4 g/mol
InChI Key: QYVFYNXTHSLVAO-UHFFFAOYSA-N
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Description

1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- is a complex organic compound with a unique structure that includes a propanone backbone, a cyclohexyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- typically involves multiple steps. One common method includes the reaction of cyclohexanone with ethylene glycol to form a hydroxyethoxy derivative, followed by the introduction of a phenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the propanone backbone through a series of oxidation and reduction reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • 1-Propanone, 1-cyclohexyl-
  • 2-Propanone, 1-cyclohexyl-
  • Cyclohexylacetone

Comparison: 1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- is unique due to the presence of both a hydroxyethoxy group and a phenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

652146-19-5

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenylpropan-1-one

InChI

InChI=1S/C17H24O3/c1-14(16(19)15-8-4-2-5-9-15)17(20-13-12-18)10-6-3-7-11-17/h2,4-5,8-9,14,18H,3,6-7,10-13H2,1H3

InChI Key

QYVFYNXTHSLVAO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C2(CCCCC2)OCCO

Origin of Product

United States

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